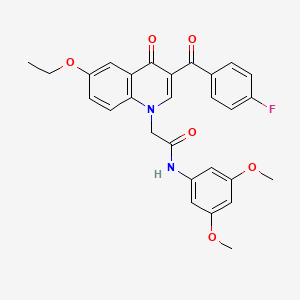

![molecular formula C24H20FN7O3 B2937295 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1020488-60-1](/img/structure/B2937295.png)

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

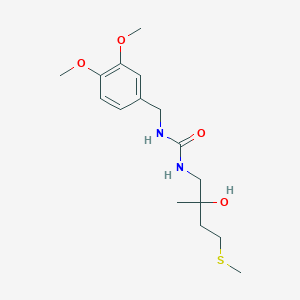

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocycle . These types of compounds have been of significant interest in medicinal chemistry as they are often used as scaffolds for the development of kinase inhibitors to treat a range of diseases, including cancer .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system with nitrogen atoms, and there are additional pyrazole rings attached, along with a p-tolyloxy group and a fluorophenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. In general, compounds with this structure can undergo a variety of reactions, including substitutions, additions, and eliminations .科学的研究の応用

Pharmaceuticals

Pyrazolo[3,4-d]pyrimidine derivatives are utilized as building blocks in the creation of various pharmaceutical drugs due to their pharmacological activities. They are particularly noted for their roles in developing treatments for diseases such as cancer .

Kinase Inhibitors

The derivatives act as inhibitors for certain kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This application is significant in cancer research where kinase activity is often dysregulated .

作用機序

Target of Action

The primary target of this compound is the ryanodine receptor (RyR) . The ryanodine receptor is a type of calcium channel found in various types of tissues, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes such as muscle contraction and neuronal signaling .

Mode of Action

The compound interacts with the ryanodine receptor, potentially acting as an activator . This interaction could lead to an increase in intracellular calcium levels by promoting the release of calcium from intracellular stores . The exact nature of this interaction and the resulting changes in receptor activity are still under investigation.

Biochemical Pathways

The activation of the ryanodine receptor leads to an increase in intracellular calcium levels, which can affect various biochemical pathways. For instance, in muscle cells, increased calcium levels can trigger muscle contraction. In neurons, calcium can activate various signaling pathways that are involved in the regulation of neuronal activity .

Result of Action

The activation of the ryanodine receptor and the subsequent increase in intracellular calcium levels can have various effects at the molecular and cellular level. For instance, in muscle cells, this could lead to muscle contraction. In neurons, this could affect neuronal signaling .

将来の方向性

Future research on this compound could involve further exploration of its potential uses, such as its effectiveness as a kinase inhibitor for cancer treatment or as an insecticide . Additionally, modifications to the structure of the compound could be explored to improve its properties or discover new applications.

特性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O3/c1-14-3-9-18(10-4-14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-7-5-16(25)6-8-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPIEHOONBFGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)

![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)

![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2937227.png)

![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)

![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)